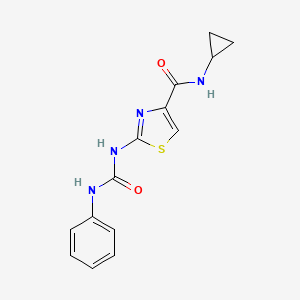

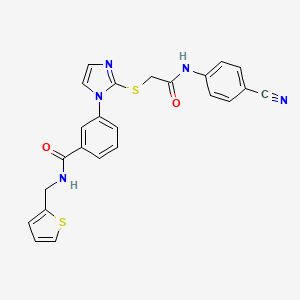

N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Organic Synthesis and Derivative Development

- The study by Nötzel et al. (2001) explores the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. This research demonstrates a methodology for creating compounds with potential biological activity, offering insights into the synthetic utility of cyclopropyl and thiazole derivatives (M. W. Nötzel et al., 2001).

Antitumor Activity

- Denny et al. (1990) investigated 2-phenylbenzimidazole-4-carboxamides as minimal DNA-intercalating agents with antitumor activity. This study provides a foundation for developing new antitumor agents using structural motifs similar to N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide, emphasizing the importance of minimal DNA-binding affinity for therapeutic applications (W. Denny et al., 1990).

Kinase Inhibition for Anticancer Therapy

- Lombardo et al. (2004) identified potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines. Their work underscores the potential of thiazole-5-carboxamide derivatives in oncology, providing a direct link to the therapeutic possibilities of N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide (L. Lombardo et al., 2004).

Anticancer and Cell Cycle Inhibition

- The synthesis and evaluation of new pyrazole derivatives as cell cycle inhibitors by Nițulescu et al. (2015) highlight the importance of novel synthetic methods in developing anticancer drugs. This research points to the broader applicability of cyclopropyl and thiazole derivatives in targeting cancer cell proliferation (G. Nițulescu et al., 2015).

Antiviral Activity

- Research by Srivastava et al. (1977) on thiazole C-nucleosides for antiviral activity showcases the potential therapeutic applications of thiazole derivatives. The findings suggest that structural elements similar to N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide could be leveraged for developing new antiviral agents (P. C. Srivastava et al., 1977).

properties

IUPAC Name |

N-cyclopropyl-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-12(15-10-6-7-10)11-8-21-14(17-11)18-13(20)16-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,15,19)(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVUBSPDUXKQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2759839.png)

![2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2759840.png)

![Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2759843.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide](/img/structure/B2759846.png)

![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2759851.png)

![N-(2,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2759852.png)

![methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2759855.png)